Adriamycinol - 54193-28-1

Adriamycinol

Catalog Number: EVT-266341
CAS Number: 54193-28-1
Molecular Formula: C27H31NO11
Molecular Weight: 545.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adriamycinol is a key metabolite of Adriamycin, a widely used anthracycline antibiotic in cancer treatment. [] It's formed through the carbonyl reduction of Adriamycin, mainly occurring in the liver. [, , , ] Adriamycinol itself exhibits antineoplastic activity, although its potency is less than that of Adriamycin. [] Its presence in various biological samples, including plasma, urine, and bile, has made it a crucial subject in pharmacological research, particularly in understanding Adriamycin's metabolism and potential toxicity. [, , , , ]

Adriamycin (Doxorubicin)

  • Compound Description: Adriamycin, also known as doxorubicin, is an anthracycline antibiotic widely used as a chemotherapeutic agent for various cancers. It exerts its anticancer effects primarily through DNA intercalation, inhibiting topoisomerase II activity, and generating free radicals. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Adriamycin is the parent compound of adriamycinol. It is metabolized to adriamycinol primarily through the action of NADPH-dependent carbonyl reductase enzymes. While both compounds exhibit anticancer activity, adriamycinol generally demonstrates a lower potency and different pharmacokinetic properties compared to adriamycin. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Daunorubicin

  • Compound Description: Daunorubicin is another anthracycline antibiotic closely related to adriamycin in structure and mechanism of action. It is primarily used in the treatment of leukemias. [, , , ]
  • Relevance: Daunorubicin shares a similar anthracycline core structure with adriamycin and adriamycinol. Comparative studies investigating the tissue distribution and pharmacokinetics of these compounds have been conducted. [, , , ]

Daunorubicinol

  • Compound Description: Daunorubicinol is the primary metabolite of daunorubicin, formed via carbonyl reduction. [, , ]
  • Relevance: Daunorubicinol, similar to adriamycinol, is a less potent metabolite of its parent compound, daunorubicin. Its presence alongside daunorubicin is often investigated in studies focusing on anthracycline metabolism and disposition. [, , ]

N-Trifluoroacetyladriamycin-14-Valerate (AD 32)

  • Compound Description: N-Trifluoroacetyladriamycin-14-Valerate (AD 32) is an adriamycin analog designed to improve upon the parent compound's therapeutic properties. [, ]
  • Relevance: This compound was developed as a potential improvement over adriamycin, and its metabolism and activity are compared in various studies. One of its metabolites, N-trifluoroacetyladriamycin, shares structural similarities with adriamycinol. [, ]

N-Trifluoroacetyladriamycin

  • Compound Description: This is a metabolite of N-Trifluoroacetyladriamycin-14-Valerate. []
  • Relevance: This metabolite of AD 32 exhibits structural resemblance to adriamycinol due to the presence of the reduced carbonyl group. []

N-Trifluoroacetyladriamycinol

  • Compound Description: This compound is a metabolite of N-Trifluoroacetyladriamycin-14-Valerate (AD 32). []
  • Relevance: Similar to adriamycinol, this compound is a metabolite of its parent anthracycline. The presence of the trifluoroacetyl group distinguishes it from adriamycinol. []

Adriamycin Aglycone

  • Compound Description: This compound is a metabolite of adriamycin formed by the loss of the sugar moiety. [, , , , ]
  • Relevance: Adriamycin aglycone represents a metabolic breakdown product of adriamycin and is often studied alongside adriamycinol to understand the metabolic fate and potential toxicity of adriamycin. [, , , , ]

Deoxyadriamycin Aglycone

  • Compound Description: This compound is a metabolite of adriamycin formed through a combination of reduction and loss of the sugar moiety. [, ]
  • Relevance: As with other aglycone metabolites, the formation and presence of deoxyadriamycin aglycone are investigated to elucidate the metabolic pathways and potential toxicity of adriamycin. [, ]

Demethyldeoxyadriamycinol Aglycone

  • Compound Description: This is a metabolite of adriamycin resulting from multiple metabolic modifications, including demethylation, reduction, and loss of the sugar moiety. [, ]
  • Relevance: The presence and levels of this metabolite, alongside adriamycin and adriamycinol, offer insight into the complex metabolic pathways of adriamycin and its potential downstream effects. [, ]

Demethyldeoxyadriamycinol Aglycone 4-O-Sulfate

  • Compound Description: This compound represents a conjugated metabolite of adriamycin. []
  • Relevance: This compound exemplifies the phase II metabolic pathways involved in detoxifying and eliminating adriamycin and its metabolites. []

Demethyldeoxyadriamycinol Aglycone 4-O-beta-Glucuronide

  • Compound Description: This is a conjugated metabolite of adriamycin. []
  • Relevance: Similar to the 4-O-sulfate conjugate, this metabolite highlights the role of glucuronidation in the detoxification and elimination of adriamycin and its metabolites. []

7-Deoxyadriamycinol Aglycone

  • Compound Description: This compound is a metabolite of adriamycin formed through reduction and loss of the sugar moiety. []
  • Relevance: The formation of this aglycone metabolite, particularly under anaerobic conditions, as highlighted in research, further emphasizes the diverse metabolic pathways associated with adriamycin. []

7-Deoxyadriamycin Aglycone

  • Compound Description: This compound is a metabolite of adriamycin formed through reduction and loss of the sugar moiety. []
  • Relevance: Similar to 7-deoxyadriamycinol aglycone, the formation of this metabolite under anaerobic conditions underscores the influence of oxygen levels on adriamycin metabolism. []

7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone-14-Hemi Pimerate (FAD104)

  • Compound Description: FAD104 is a fluorine-containing anthracycline analog designed to improve therapeutic properties compared to traditional anthracyclines. []
  • Relevance: FAD104's development and investigation provide valuable insights into the structure-activity relationships of anthracyclines. Its metabolites, particularly 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone (FT-ADM) and 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinol (FT-ADM-OH), offer comparisons to adriamycin and adriamycinol, respectively. []

7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone (FT-ADM)

  • Compound Description: FT-ADM is a key metabolite of FAD104, formed through enzymatic and non-enzymatic hydrolysis. []
  • Relevance: This metabolite of FAD104 exhibits structural similarities to adriamycin, allowing for comparisons in terms of cellular uptake, metabolism, and ultimately, anticancer activity. []

7-O-(2,6-Dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinol (FT-ADM-OH)

  • Compound Description: FT-ADM-OH is another metabolite of FAD104, formed through metabolic pathways involving carbonyl reduction. []
  • Relevance: Structurally, FT-ADM-OH closely resembles adriamycinol, offering a valuable point of comparison in terms of biological activity and potential contribution to the overall effects of FAD104. []

4'-O-Tetrahydropyranyladriamycin (THP-Adriamycin/Pirarubicin)

  • Compound Description: THP-Adriamycin, also known as pirarubicin, is a prodrug designed for improved therapeutic properties compared to adriamycin. [, ]
  • Relevance: This prodrug is designed to release adriamycin after administration. Research on its metabolism and activity often involves comparing it to adriamycin and its metabolites, including adriamycinol. [, ]

THP-Adriamycinol

  • Compound Description: This compound is a metabolite of 4'-O-Tetrahydropyranyladriamycin (THP-Adriamycin). []
  • Relevance: This metabolite of THP-adriamycin provides insights into the metabolic pathways of the prodrug. It allows researchers to understand how the structure of THP-adriamycin is broken down in vivo. []

Adriamycinone

  • Compound Description: This compound is a metabolite of adriamycin, generated through a metabolic pathway involving the loss of a methoxy group. [, ]
  • Relevance: Adriamycinone, along with adriamycin and adriamycinol, is often included in analytical methods to monitor the metabolic fate of adriamycin in biological samples. [, ]
Overview

Doxorubicinol is a significant metabolite of doxorubicin, an anthracycline antibiotic widely used in cancer therapy. Doxorubicin itself is known for its effectiveness against various cancers, including breast cancer, leukemia, and lymphoma. Doxorubicinol is formed through the reduction of doxorubicin and is recognized for its pharmacological activity, although it may also contribute to the drug's cardiotoxicity.

Source

Doxorubicin is derived from the bacterium Streptomyces peucetius and has been extensively studied for its anticancer properties. Doxorubicinol is produced as a metabolic byproduct when doxorubicin undergoes enzymatic reduction in the body.

Classification

Doxorubicinol falls under the classification of anthracycline derivatives. It is categorized as an antineoplastic agent due to its role in inhibiting cancer cell proliferation.

Synthesis Analysis

Methods

Doxorubicinol can be synthesized through several methods, primarily focusing on the reduction of doxorubicin. This reduction can occur enzymatically or chemically:

  1. Enzymatic Reduction: Enzymes such as aldo-keto reductases can catalyze the conversion of doxorubicin to doxorubicinol. This process typically involves the transfer of hydride ions.
  2. Chemical Reduction: Chemical methods may involve using reducing agents like sodium borohydride or lithium aluminum hydride in controlled conditions to achieve the desired conversion.

Technical Details

The enzymatic pathway involves the action of specific reductases that facilitate the reduction of the carbonyl group at C-13 of doxorubicin to form doxorubicinol. This reaction is crucial as it influences both the pharmacological effects and toxicity profile of doxorubicin.

Molecular Structure Analysis

Structure

The molecular formula of doxorubicinol is C27H29O10C_{27}H_{29}O_{10}, indicating that it retains the core structure of doxorubicin but with a hydroxyl group replacing the carbonyl group at position 13.

Data

  • Molecular Weight: Approximately 553.52 g/mol
  • IUPAC Name: (2S,3S)-3-(4-hydroxy-6-methoxy-2-methylphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-1,4-dione
Chemical Reactions Analysis

Doxorubicinol can participate in various chemical reactions that are relevant to its biological activity:

  1. Oxidation-Reduction Reactions: As a reduced form of doxorubicin, doxorubicinol can be oxidized back to doxorubicin under certain conditions.
  2. Conjugation Reactions: Doxorubicinol can undergo conjugation with glucuronic acid or sulfate, which may affect its solubility and excretion.
  3. Interaction with Cellular Components: Doxorubicinol can intercalate into DNA similarly to doxorubicin, affecting DNA replication and transcription processes.

Technical Details

The reduction reaction is typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield.

Mechanism of Action

Process

Doxorubicinol exerts its effects primarily through two mechanisms:

  1. DNA Intercalation: Like doxorubicin, doxorubicinol can intercalate between base pairs in DNA, disrupting topoisomerase II activity and leading to DNA strand breaks.
  2. Reactive Oxygen Species Generation: The metabolism of doxorubicin to doxorubicinol generates reactive oxygen species, which contribute to oxidative stress and subsequent apoptosis in cancer cells.

Data

Studies have shown that while doxorubicin is more potent in inducing apoptosis through DNA damage, doxorubicinol still retains some cytotoxic properties but may have a different profile regarding cardiotoxicity and other side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Doxorubicinol is typically a reddish-brown powder.
  • Solubility: It is soluble in water and organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Doxorubicinol is relatively stable under physiological conditions but can degrade under extreme pH or temperature.
  • pKa Values: The pKa values indicate its acidic properties, which influence its behavior in biological systems.

Relevant Data or Analyses

Studies suggest that the pharmacokinetics of doxorubicinol differ from those of doxorubicin, affecting its distribution and elimination from the body.

Applications

Scientific Uses

Doxorubicinol has several applications in research and clinical settings:

  1. Cancer Research: As a metabolite of interest, it helps researchers understand drug metabolism and resistance mechanisms.
  2. Pharmacological Studies: Doxorubicinol's effects on cellular pathways provide insights into potential therapeutic strategies that minimize side effects while maintaining efficacy.
  3. Formulation Development: Understanding its properties aids in developing drug formulations that optimize delivery and reduce toxicity.

Properties

CAS Number

54193-28-1

Product Name

Doxorubicinol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H31NO11

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22+,27-/m0/s1

InChI Key

NKZRZOVSJNSBFR-FEMMEMONSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O

Solubility

Soluble in DMSO

Synonyms

13-dihydrodoxorubicin
adriamycinol
adriamycinol hydrochloride
adriamycinol, 8S-(8alpha,8R*,10alpha)-isomer
doxorubicinol

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.